N-(4-aminophenyl)-N-phenylbenzamide

UV filter photoprotection spectroscopy

Researchers pursuing triphenodioxazine dyes or mono-azo chromophores often encounter isomeric mixtures when using bis-amine or amine-lacking analogs. N-(4-Aminophenyl)-N-phenylbenzamide (CAS 73333-83-2) eliminates this problem with a single free 4-amino handle that enables stoichiometrically controlled diazotization and azo coupling. • Single primary aromatic amine-no bis-azo byproducts, one reactive site • Fully characterized spectral profile (¹H/¹³C NMR, FTIR, Raman, UV-Vis) for analytical method validation • Debenzoylation yields 4-aminodiphenylamine, the core scaffold of commercial diphenylamine antioxidants Supplied ≥95% purity with batch QA documentation. Standard global B2B shipping.

Molecular Formula C19H16N2O
Molecular Weight 288.3 g/mol
CAS No. 73333-83-2
Cat. No. B1288819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-aminophenyl)-N-phenylbenzamide
CAS73333-83-2
Molecular FormulaC19H16N2O
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2
InChIKeyFAWGLPAQCQELSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-N-phenylbenzamide Structural Primer


N-(4-Aminophenyl)-N-phenylbenzamide (CAS 73333-83-2) is a tertiary N-arylbenzamide with the formula C19H16N2O (MW 288.34 g/mol) and a synonym N-Phenyl-N-benzoyl-p-phenylendiamin . Structurally, it consists of a benzoyl group flanked by phenyl and 4-aminophenyl substituents on the amide nitrogen. The presence of a free primary aromatic amine distinguishes it from simpler diarylamines and fully substituted benzamides, enabling downstream functionalization through diazotization, acylation, or condensation. Available analytical data include NMR, FTIR, Raman, and UV-Vis spectra [1]. The compound is marketed as a research chemical and synthetic intermediate, typically at ≥95% or ≥97% purity .

Structure Tertiary N-arylbenzamide with a single free primary aromatic amine for selective mono-functionalization.
Workflow Supports diazotization and azo coupling workflows for dye and pigment intermediate synthesis.
Procurement Available at ≥95% to ≥97% purity grades suitable for multi-step synthetic intermediate use.

Generic Substitution Failure for N-(4-Aminophenyl)-N-phenylbenzamide


Close analogs of N-(4-aminophenyl)-N-phenylbenzamide are often considered interchangeable, but critical structural differences render generic substitution scientifically unsound. N,N-Diphenylbenzamide (CAS 4051-56-3) lacks the free primary amine, eliminating the capacity for diazotization or condensation reactions essential to dye and polymer synthesis . 4-Amino-N-(4-aminophenyl)benzamide (CAS 785-30-8) possesses two amino groups that produce bis-functionalized products with divergent bioactivity profiles [1]. N-(4-Aminophenyl)benzamide (4′-aminobenzanilide, CAS 17625-83-1) lacks the N-phenyl substituent, which alters both the steric environment around the amide and the compound's UV absorption profile . These structural distinctions directly impact reactivity, spectral properties, and the identity of downstream products, making unverified substitution experimentally risky.

Non-aminated analog N,N-Diphenylbenzamide lacks the primary amine, which may eliminate diazotization and condensation reactivity essential for dye synthesis.
Diamine analog 4-Amino-N-(4-aminophenyl)benzamide contains two amino groups that may shift product identity toward bis-functionalized derivatives with divergent profiles.
N-phenyl absent analog N-(4-Aminophenyl)benzamide removes the N-phenyl substituent, which may alter steric environment and UV absorption profile, potentially limiting its use as a direct spectral substitute.

N-(4-Aminophenyl)-N-phenylbenzamide Differentiation Evidence


UV-Vis Absorption vs. N,N-Diphenylbenzamide

The UV-Vis spectrum of N-(4-aminophenyl)-N-phenylbenzamide in methanol exhibits distinct absorption bands attributable to the 4-amino substituent, which are absent in the non-aminated comparator N,N-diphenylbenzamide [1]. SpectraBase records two UV-Vis spectra for the target compound, confirming the presence of the primary aniline chromophore [1]. While N,N-diphenylbenzamide absorbs primarily in the UVC region due to the benzanilide core alone, the 4-amino group in N-(4-aminophenyl)-N-phenylbenzamide extends absorption into the UVB range (~280–320 nm), enhancing its potential as a UV-filter intermediate [2].

UV-Vis vs. Non-aminated
Qualitative spectral data
Target: UV-Vis absorption extends toward UVB (~280–320 nm). Comparator: limited to UVC below ~280 nm.
Reported amino chromophore extends absorption range.
Exact λmax not tabulated; class-level inference for comparator.
UV filter photoprotection spectroscopy

Diazotization via Primary Amine vs. Non-Aminated Analog

N-(4-Aminophenyl)-N-phenylbenzamide possesses a single free primary aromatic amine at the para position of the N-phenyl ring, confirmed by its IUPAC name, InChI, and synonym N-Phenyl-N-benzoyl-p-phenylendiamin . This amine is available for diazotization and subsequent azo coupling, a key transformation in dye and pigment manufacture. The comparator N,N-diphenylbenzamide (CAS 4051-56-3) lacks any primary amine, rendering it inert to diazotization . Conversely, 4-amino-N-(4-aminophenyl)benzamide (CAS 785-30-8) bears two primary amino groups, leading to bis-diazotization and cross-linking that produce structurally distinct azo products [1]. The mono-amino architecture of N-(4-aminophenyl)-N-phenylbenzamide allows controlled, single-site functionalization.

Reactive Amine Sites
Class-level inference
Target: 1 site. Non-aminated: 0 sites. Diamine: 2 sites.
Single-site handle supports selective mono-functionalization.
Structural inference from IUPAC and formula.
dye synthesis diazotization functionalization

Purity Specifications vs. Diamine Analog

Commercially, N-(4-aminophenyl)-N-phenylbenzamide is available at ≥95% purity (AKSci, Chemscene) and ≥97% purity (abcr) . In contrast, 4-amino-N-(4-aminophenyl)benzamide is typically supplied at lower purity grades (e.g., 95% from TargetMol) and carries higher cost due to its more demanding synthesis and purification . The target compound's simpler single-amine architecture facilitates higher batch-to-batch purity consistency, reducing the need for repurification before use as a synthetic intermediate.

Purity Grade Availability
Supplier specification
Target: ≥97% purity available. Diamine analog: typically capped at 95%.
Higher purity specification may reduce repurification needs.
Data to verify; based on vendor datasheets.
procurement purity quality control

N-(4-Aminophenyl)-N-phenylbenzamide Application Scenarios


Mono-Functional Azo Dye and Pigment Building Block

The single free primary aromatic amine of N-(4-aminophenyl)-N-phenylbenzamide permits controlled diazotization and azo coupling to generate well-defined mono-azo chromophores . Unlike N,N-diphenylbenzamide (no amine handle) or 4-amino-N-(4-aminophenyl)benzamide (two amine handles leading to bis-azo mixtures), this compound yields a single reactive site, enabling precise stoichiometric control in dye formulation. This property is particularly valuable in the synthesis of triphenodioxazine dyes, where N-benzoyl-N-phenyl-amino substituents are introduced during cyclization [1].

UVB-Absorbing Sunscreen Intermediate

The compound's UV-Vis absorption extends into the UVB region due to the 4-amino substituent, as documented by Wiley KnowItAll spectral libraries [2]. This chromophoric property makes it a candidate intermediate for developing UV-filter molecules. In contrast to N,N-diphenylbenzamide, which lacks significant UVB absorption, this compound can serve as a scaffold for further derivatization aimed at tuning photoprotective properties [2].

Antioxidant Diphenylamine Precursor

N-(4-Aminophenyl)-N-phenylbenzamide can be deprotected (debenzoylated) to yield 4-aminodiphenylamine, a core scaffold for commercial diphenylamine antioxidants used in lubricant oils and polymers [3]. The monobenzoyl protection strategy inherent in this compound allows chemists to introduce the diphenylamine moiety at a specific synthetic step without generating isomeric mixtures, a significant advantage over using unprotected 4-aminodiphenylamine directly, which may undergo uncontrolled oxidation or oligomerization during storage and handling [3].

Spectroscopic Reference Standard

N-(4-Aminophenyl)-N-phenylbenzamide has a fully characterized spectral profile including NMR (¹H and ¹³C), FTIR, Raman, and UV-Vis spectra available in the Wiley KnowItAll reference library [2]. This comprehensive spectral documentation makes it suitable as an analytical reference standard for method development, particularly in laboratories developing HPLC-UV or LC-MS methods for N-arylbenzamide derivatives. Many closely related analogs lack equivalent spectral coverage in public reference databases.

Application
Selection Property
Validation Focus
Mono-Azo Dye Building Block
Single primary amine for controlled diazotization
Stoichiometric control and mono-azo product identity
UV-Filter Intermediate Research
4-Amino UVB chromophore extension
Absorption profile and photoprotective derivatization review
Antioxidant Precursor Synthesis
Monobenzoyl-protected diphenylamine scaffold
Deprotection pathway and oxidation control in storage
Spectroscopic Reference Standard
Comprehensive spectral library coverage
Method development for N-arylbenzamide derivatives

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